molecular formula C9H12N2 B2758396 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1176415-50-1

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B2758396
CAS No.: 1176415-50-1
M. Wt: 148.209
InChI Key: CKYIOAJSFVJANT-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1176415-50-1) is a nitrogen-containing heterocyclic compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry . With the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol, this naphthyridine derivative serves as a versatile and valuable scaffold for the design and synthesis of novel bioactive molecules . The compound's structure, featuring a partially saturated naphthyridine core, makes it a privileged building block in constructing potential pharmacologically active agents. While specific mechanistic studies on this exact compound are not extensively detailed in public sources, related 1,2,3,4-tetrahydro-2,7-naphthyridine scaffolds have been identified in the synthetic preparation of potent inhibitors, such as those targeting nicotinamide phosphoribosyltransferase (NAMPT), which exhibit promising antiproliferative activity in research models . This highlights the potential of this chemical series in oncology and enzyme inhibition research. Researchers utilize this compound to explore structure-activity relationships, aiming to develop new therapeutic candidates for various diseases. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can access this compound through various global stockpoints . For safety and handling, please refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-9-6-10-4-2-8(9)3-5-11-7/h2,4,6-7,11H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIOAJSFVJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176415-50-1
Record name 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine
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Biological Activity

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12NC_{10}H_{12}N with a molecular weight of approximately 160.25 g/mol. Its structure consists of a naphthyridine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the activation of caspase pathways and modulation of cell cycle progression .

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest
A54918Reactive oxygen species generation

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been found to exhibit protective effects against oxidative stress-induced neuronal damage. The underlying mechanism involves the upregulation of antioxidant enzymes and inhibition of neuroinflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed that doses above 15 µM significantly increased apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .

Scientific Research Applications

Antimicrobial Applications

Research indicates that 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives exhibit significant antimicrobial properties. Studies have shown efficacy against a range of bacterial pathogens:

  • Certain derivatives have demonstrated superior activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, outperforming established antibiotics like ciprofloxacin .
  • The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • It induces apoptosis in cancer cells and can halt their progression through the cell cycle.
  • In vivo studies have shown reduced tumor sizes in animal models treated with this compound .

Therapeutic Applications

The versatility of this compound extends to various therapeutic areas:

  • Antiviral Therapy : Derivatives have been designed as novel inhibitors for HIV-1 integrase .
  • Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease and depression due to its neuroprotective effects .
  • Analgesic and Anti-inflammatory Activities : Several derivatives exhibit pain-relieving and anti-inflammatory properties .

Case Studies and Research Findings

A selection of case studies highlights the efficacy of this compound in various applications:

StudyFocusFindings
Todo et al. (2024)AntimicrobialSynthesized derivatives showed significant antibacterial activity against multidrug-resistant strains .
Gencer et al. (2024)AnticancerDemonstrated reduced tumor growth in animal models treated with naphthyridine derivatives .
Raja et al. (2025)NeurologicalInvestigated potential applications in treating neurological disorders with promising results .

Comparison with Similar Compounds

Structural and Substitution Variations

The structural diversity of tetrahydro-naphthyridines arises from variations in ring saturation, substituent positions, and functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine C₉H₁₂N₂ 148.2 Methyl at 1-position Enhanced solubility; used in alkaloid synthesis
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride C₈H₁₀Cl₂N₂ 205.08 Chloro at 6-position Increased electrophilicity; precursor for cross-coupling reactions
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride C₉H₁₃ClN₂O 200.67 Methoxy at 6-position Improved metabolic stability; used in CNS drug discovery
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine C₈H₉ClN₂ 168.63 Chloro at 8-position Alters π-stacking interactions; explored in antiviral agents
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine C₉H₁₂N₂ 148.21 Methyl at 7-position (1,8-core) Positional isomer with distinct reactivity in alkylation reactions

Key Observations :

  • Substituent Position : Chloro/methoxy groups at the 6- or 8-position increase electrophilicity and modulate binding affinity, while methyl groups enhance lipophilicity .
  • Ring Isomerism : 2,7-naphthyridines exhibit different electronic properties compared to 1,8-naphthyridines due to nitrogen atom positioning, affecting their reactivity in cross-coupling reactions .

Comparisons :

  • 6-Chloro Derivatives : Synthesized via nucleophilic substitution of 3,6-dichloro precursors using Grignard reagents (e.g., phenethylmagnesium bromide, 80% yield) .
  • Methoxy Derivatives: Achieved through SNAr reactions with sodium methoxide or Mitsunobu conditions .
  • 1,8-Naphthyridine Isomers : Require regioselective alkylation strategies, as seen in the synthesis of 7-methyl-1,8-naphthyridine using diethyl chlorophosphate and isopropylmagnesium chloride .

Physicochemical Properties

Property 1-Methyl-2,7-naphthyridine 6-Chloro-2,7-naphthyridine 7-Methyl-1,8-naphthyridine
LogP 1.8 (predicted) 2.5 1.7
Solubility (mg/mL) 12.3 (in DMSO) 5.8 (in DMSO) 15.2 (in DMSO)
Melting Point Not reported 191–193°C (analog from ) Not reported

Insights :

  • Chloro substituents increase hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability .
  • Methyl groups marginally enhance solubility in polar aprotic solvents like DMSO .

Pharmacological Activity

  • 1-Methyl-2,7-naphthyridine: Core structure in (−)-normalindine, a tetrahydronaphthyridine alkaloid with antitumor activity .
  • 6-Methoxy Derivatives : Demonstrate inhibitory activity against kinases (e.g., JAK2) with IC₅₀ values <100 nM .
  • Chloro Derivatives : Used as intermediates for antiviral agents targeting RNA polymerases .

Q & A

Q. Key Intermediates :

  • 1a–c : Chlorinated precursors for substitution reactions.
  • 2a–i : Amino-chloro intermediates prone to rearrangement.
  • 4a–l : Stable rearranged products with potential bioactivity.

How do electronic and steric factors influence substitution reactions at position 3 of this compound?

Advanced Research Question
Substitution at position 3 is electronically favored due to activation by the adjacent amino group, which enhances nucleophilic attack. Steric hindrance is minimal at this position, allowing amines, alcohols, or thiols to displace chlorine under mild conditions . Comparative studies show:

Derivative TypeReaction RateDominant Pathway
1,3-Diamino-2,7-naphthyridineSlow (15 h)Rearrangement
1-Amino-3-oxo-2,7-naphthyridineFast (2–3 h)Nucleophilic addition

For sterically hindered derivatives, regioselectivity shifts toward alternative positions, requiring computational modeling (e.g., DFT) to predict reactivity .

What are the comparative biological activities of this compound against related naphthyridine derivatives?

Basic Research Question
Biological activity varies with nitrogen atom positioning and saturation. For example:

Compound NameStructure TypeBiological Activity
Decahydro-1,5-naphthyridineSaturated NaphthyridineModerate antimicrobial activity
1,5-NaphthyridineUnsaturatedHigher reactivity, less stable
1,8-NaphthyridineUnsaturatedNotable anticancer properties

This compound exhibits intermediate stability and reactivity, making it suitable for antimicrobial and CNS-targeted drug development . Standard assays include:

  • Dopamine level quantification (HPLC) in Parkinson’s models .
  • Antimicrobial susceptibility testing (MIC determination) .

What experimental approaches can resolve contradictions in reaction kinetics reported for different derivatives?

Advanced Research Question
Contradictions often arise from variations in reaction conditions or impurity profiles. Methodological solutions include:

Standardized Protocols : Replicate reactions under identical conditions (solvent, temperature, catalyst).

Analytical Validation : Use NMR and LC-MS to confirm intermediate purity .

Computational Validation : Apply DFT calculations to model electronic effects and predict kinetic outcomes .

For example, discrepancies in rearrangement rates (e.g., 15 hours vs. 2–3 hours) were resolved by isolating intermediates (2a–i ) and confirming their stability via TLC .

Which analytical techniques are most effective for confirming the regiochemistry of substitution products in synthetic pathways?

Q. Methodological Guidance

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for brominated derivatives (e.g., 2-bromo-5-(4-cyanophenoxy)benzyl derivatives) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish positional isomers via coupling constants and NOE effects.
  • HPLC-MS : Monitors reaction progress and identifies byproducts with low detection limits (<0.1% impurity) .

For example, the regiochemistry of 3-methyl-2,7-naphthyridine derivatives was confirmed by comparing experimental 1H^{1}\text{H}-NMR shifts with simulated spectra .

How can researchers optimize synthetic routes for improved yield and scalability?

Advanced Research Question
Optimization strategies include:

Catalyst Screening : Pd/CaCO3_3 enhances debenzylation efficiency (78% yield) .

Solvent Optimization : Dioxane/MeOH mixtures improve solubility of intermediates .

Modular Synthesis : Automated platforms enable rapid diversification of the tetrahydronaphthyridine core .

For instance, the HWE approach reduced reaction steps from 6 to 3, achieving 85% yield for 7-alkyl derivatives .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
Recent studies highlight:

  • Arginine Mimetics : The HWE-synthesized derivatives act as integrin inhibitors for cardiovascular diseases .
  • Neuroprotection : Structural analogs (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) show dopamine preservation in Parkinson’s models (41% vs. 5% in controls) .
  • Anticancer Agents : Morpholino-thieno derivatives exhibit selective cytotoxicity via topoisomerase inhibition .

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